molecular formula C17H16ClN3O4 B7747849 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride

3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride

Cat. No.: B7747849
M. Wt: 361.8 g/mol
InChI Key: FXLJDMSSTYBAFI-UHFFFAOYSA-N
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Description

3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride is a chemical compound belonging to the class of quinazolinamines These compounds are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification steps often involve crystallization and recrystallization techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce nitro groups to amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of amines .

Scientific Research Applications

3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride apart is its specific substitution pattern, which may confer unique binding properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4.ClH/c1-23-14-7-12-13(8-15(14)24-2)18-9-19-16(12)20-11-5-3-4-10(6-11)17(21)22;/h3-9H,1-2H3,(H,21,22)(H,18,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLJDMSSTYBAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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